molecular formula C24H24N6O5S2 B2614323 N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 920488-34-2

N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2614323
CAS No.: 920488-34-2
M. Wt: 540.61
InChI Key: FMKYWPJXZQDQGI-UHFFFAOYSA-N
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Description

N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex synthetic molecule designed for advanced biochemical and pharmacological research. Its structure incorporates several privileged pharmacophores, including a 1,3,4-thiadiazole ring, a pyrrolidinone moiety, and an acetamidophenyl unit, which are commonly associated with targeted protein inhibition. Based on structural analysis, this compound is hypothesized to function as a potential kinase inhibitor, with its molecular framework suggesting possible activity against a range of serine/threonine or tyrosine kinases involved in critical cellular signaling pathways. Research into this compound is primarily focused on exploring its efficacy in oncology, particularly in investigating the disruption of aberrant signal transduction that drives tumor cell proliferation and survival. The presence of the thioether linkage and the carboxamide groups is critical for its intended molecular recognition and binding affinity. This product is offered exclusively For Research Use Only and is intended for in vitro studies, high-throughput screening assays, and lead optimization programs in drug discovery. Researchers can utilize this compound to study structure-activity relationships (SAR) and to further elucidate the mechanisms of cell cycle regulation and apoptosis. For detailed structural and sourcing information, refer to chemical supplier databases like ChemScene (https://www.chemscene.com/catalog/2/238519-17-3.html). The broader class of kinase inhibitors remains a cornerstone of targeted cancer therapy, as outlined in resources from the National Cancer Institute (https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies).

Properties

IUPAC Name

N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5S2/c1-14(31)25-16-4-3-5-17(11-16)26-20(32)13-36-24-29-28-23(37-24)27-22(34)15-10-21(33)30(12-15)18-6-8-19(35-2)9-7-18/h3-9,11,15H,10,12-13H2,1-2H3,(H,25,31)(H,26,32)(H,27,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYWPJXZQDQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by multiple functional groups, including a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O4S2C_{20}H_{19}N_{5}O_{4}S_{2} with a molecular weight of 457.5 g/mol. The structure features a pyrrolidine ring, a thiadiazole ring, and an acetamidophenyl group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H19N5O4S2
Molecular Weight457.5 g/mol
CAS Number868973-28-8
  • Antitumor Activity : The 1,3,4-thiadiazole ring has been associated with significant anticancer properties. Studies indicate that compounds containing this moiety can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting uncontrolled cell division characteristic of neoplastic diseases .
  • Interaction with Biological Targets : Molecular docking studies suggest that derivatives of this compound can form hydrogen bonds with tubulin, potentially inhibiting cancer cell proliferation. The presence of heteroatoms in the thiadiazole ring allows for interactions with key kinases involved in tumorigenesis .
  • Antimicrobial Properties : Compounds with the thiadiazole framework have demonstrated antimicrobial activity against various pathogens. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that derivatives similar to the target compound showed promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively . This indicates strong potential for further development as anticancer agents.
  • Antimicrobial Activity : Research has highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various bacterial strains. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of thiadiazole derivatives in models of epilepsy and neurodegeneration. Compounds were tested for anticonvulsant activity using the maximal electroshock and pentylenetetrazol models, showing promising results in reducing seizure frequency .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInhibition of DNA/RNA synthesis
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveAnticonvulsant effects

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant biological activities, including anticancer effects. Studies have focused on the interactions of this compound with biological targets, particularly its potential to inhibit cancer cell proliferation. Molecular docking studies suggest that certain derivatives form hydrogen bonds with tubulin, which may disrupt microtubule dynamics and inhibit cancer cell growth.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, derivatives were synthesized and tested against various cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that while some derivatives showed promising activity, they did not surpass the efficacy of doxorubicin, a standard chemotherapeutic agent. Notably, compounds with specific substitutions exhibited enhanced anticancer properties .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the thiadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing bioavailability at target sites .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds demonstrates the unique pharmacological properties conferred by the specific arrangement of functional groups in N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide:

Compound NameKey FeaturesBiological Activity
2-Aminothiazole DerivativesContain thiazole ringsAnticancer properties
1,3,4-Thiadiazole DerivativesSimilar thiadiazole frameworkAntimicrobial and anti-inflammatory
Benzodifuranyl CompoundsRelated to benzene structuresAnalgesic properties

This table highlights how structural variations can lead to differing biological activities among similar compounds.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites, including:

  • Thiadiazole ring (1,3,4-thiadiazol-2-yl)

  • Acetamide group (3-acetamidophenyl)

  • Thioether linkage (-S-)

  • Carboxamide moiety (pyrrolidine-3-carboxamide)

  • Methoxy-substituted benzene ring (4-methoxyphenyl)

Functional Group Reaction Type Conditions Outcome
Thiadiazole ringNucleophilic substitutionAlkaline mediaRing opening or substitution at C-2 or C-5 positions
Acetamide groupHydrolysisAcidic/alkaline conditionsCleavage to amine and acetic acid
Thioether linkageOxidationH₂O₂ or mCPBASulfoxide or sulfone formation
Carboxamide moietyAcyl substitutionNucleophiles (e.g., amines)Formation of secondary amides or esters

2.1. Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the C-2 position. For example:

  • Reaction with Grignard reagents : Forms C-alkylated derivatives.

  • Cycloaddition : Reacts with alkynes under thermal conditions to form fused heterocycles .

2.2. Acetamide Hydrolysis

Under acidic hydrolysis (HCl/H₂O, reflux), the acetamide group converts to a primary amine:

R-NHCOCH3HClR-NH2+CH3COOH\text{R-NHCOCH}_3 \xrightarrow{\text{HCl}} \text{R-NH}_2 + \text{CH}_3\text{COOH}

This reaction is critical for gene

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,3,4-thiadiazole derivatives with diverse substitutions. Below is a comparative analysis of structurally related analogs, emphasizing molecular features and hypothesized biological implications based on structural motifs.

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name / ID Key Substituents Molecular Weight Hypothesized Properties Reference
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (878731-32-9) Cyclohexyl (thiadiazole), 4-fluorophenyl (pyrrolidine) 388.459 Increased lipophilicity due to cyclohexyl; fluorophenyl may enhance metabolic stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl (thiadiazole), 4-fluorophenyl (pyrrolidine) ~370 (estimated) Reduced steric bulk compared to cyclohexyl; fluorophenyl may modulate electron density
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (872704-30-8) Ethyl (thiadiazole), thienylpyridazine (thioacetamide) Not provided Heteroaromatic thienylpyridazine may improve target selectivity
Target Compound Thioethyl-acetamidophenyl (thiadiazole), 4-methoxyphenyl (pyrrolidine) ~500 (estimated) Acetamido group enhances solubility; methoxyphenyl balances lipophilicity N/A

Key Observations

In contrast, the target compound’s thioethyl-acetamidophenyl substituent introduces polar amide and sulfur moieties, likely enhancing solubility. The 4-methoxyphenyl group in the target compound provides moderate lipophilicity compared to the 4-fluorophenyl in analogs , which may influence binding to hydrophobic pockets in target proteins.

Electronic and Steric Modifications

  • Isopropyl substituents (e.g., in ) reduce steric hindrance compared to bulkier groups like cyclohexyl, possibly improving synthetic accessibility and metabolic stability.
  • The thienylpyridazine moiety in 872704-30-8 introduces a planar heteroaromatic system, which could enhance π-π interactions with aromatic residues in enzymes or nucleic acids .

Synthetic Complexity

  • The target compound’s thioether linkage requires multi-step synthesis (e.g., coupling of thiols with halides ), whereas analogs with simpler alkyl substitutions (e.g., ethyl, isopropyl) are more straightforward to prepare.

Q & A

Q. Critical factors :

  • Temperature : Cyclization in DMF at reflux (1–3 minutes) minimizes side products .
  • Catalysts : Iodine and triethylamine promote cyclization by facilitating sulfur elimination .

How can contradictory bioactivity data from structural analogs be resolved?

Level : Advanced
Answer :
Contradictions often arise from variations in assay conditions or substituent effects. For example:

  • Antimicrobial activity : A thiadiazole derivative with a 4-chlorophenyl group showed higher activity than 2,6-difluorophenyl analogs due to enhanced lipophilicity .
  • Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or incubation times can alter results. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility.

Q. Methodological approach :

  • Dose-response curves : Quantify IC50/EC50 values across multiple assays .
  • Structural benchmarking : Compare with known analogs (e.g., thiazolidinones in ) to isolate substituent-specific effects.

What spectroscopic techniques are most reliable for characterizing this compound?

Level : Basic
Answer :

  • 1H/13C NMR : Essential for confirming regiochemistry. For example:
    • Thiadiazole protons resonate at δ 7.5–8.5 ppm, while pyrrolidone carbonyls appear at ~170 ppm .
    • Acetamido groups show singlet peaks at δ 2.1–2.3 ppm .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion for C21H22N6O5S) .

How can computational methods predict structure-activity relationships (SAR) for this compound?

Level : Advanced
Answer :

  • Molecular docking : Identify binding poses with target proteins (e.g., EGFR or DHFR) using software like AutoDock Vina. For example, thiadiazole moieties often interact with hydrophobic pockets .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. Chlorine or methoxy groups enhance activity via electron-withdrawing effects .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

What strategies optimize solubility and stability for in vivo studies?

Level : Advanced
Answer :

  • Salt formation : Use HCl or sodium salts to improve aqueous solubility.
  • Prodrug design : Mask polar groups (e.g., esterify carboxylates) for enhanced bioavailability .
  • Stability testing :
    • pH stability : Monitor degradation in PBS (pH 7.4) vs. gastric fluid (pH 1.2) via HPLC .
    • Light sensitivity : Store lyophilized samples at -20°C in amber vials to prevent thiadiazole ring oxidation .

How does the thioether linkage influence pharmacokinetic properties?

Level : Advanced
Answer :

  • Metabolism : Thioethers are prone to oxidative metabolism by CYP450 enzymes, forming sulfoxides or sulfones. Use hepatic microsomal assays to identify major metabolites .
  • Half-life : The sulfur atom increases lipophilicity, enhancing membrane permeability but potentially reducing renal clearance.

What are the key challenges in scaling up synthesis for preclinical trials?

Level : Basic
Answer :

  • Yield optimization : Replace low-yielding steps (e.g., cyclization at 37% yield in ) with microwave-assisted synthesis to reduce reaction times .
  • Cost-effective reagents : Use recyclable catalysts (e.g., Amberlyst-15) for amidation steps .

How do structural analogs with 1,3,4-oxadiazole vs. 1,3,4-thiadiazole cores compare in activity?

Level : Advanced
Answer :

  • Thiadiazoles : Higher metabolic stability due to sulfur’s resistance to oxidation vs. oxadiazoles .
  • Bioactivity : Thiadiazole derivatives in showed superior antimicrobial activity (MIC = 2–8 µg/mL) compared to oxadiazoles (MIC = 16–32 µg/mL) .

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